N-(4-bromo-2-fluorophenyl)-2,4-difluorobenzenesulfonamide
Description
N-(4-bromo-2-fluorophenyl)-2,4-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with bromine and fluorine atoms
Properties
Molecular Formula |
C12H7BrF3NO2S |
|---|---|
Molecular Weight |
366.16 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7BrF3NO2S/c13-7-1-3-11(9(15)5-7)17-20(18,19)12-4-2-8(14)6-10(12)16/h1-6,17H |
InChI Key |
HISOOJCHAMIQLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2,4-difluorobenzenesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with 2,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of sulfonic acids or amines.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2,4-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine and fluorine atoms can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substitutions on the benzene ring but lacks the sulfonamide group.
N-(4-fluorophenyl)-2-bromobenzamide: This compound has a similar structure but with a benzamide group instead of a sulfonamide group.
Uniqueness
N-(4-bromo-2-fluorophenyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the sulfonamide group. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
